molecular formula C17H17BrN4OS B15101690 3-[(4-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine

3-[(4-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B15101690
M. Wt: 405.3 g/mol
InChI Key: PLOXVVGCOLXDLH-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a trisubstituted 1,2,4-triazole derivative characterized by:

  • A 3-ethoxyphenyl substituent at position 5, offering electron-donating effects and moderate solubility.
  • An amine group at position 4, enabling hydrogen bonding and participation in acid-base interactions.

Its structural features align with trends in drug design, where bromine and ethoxy groups are leveraged for optimized bioactivity and pharmacokinetics.

Properties

Molecular Formula

C17H17BrN4OS

Molecular Weight

405.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(3-ethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H17BrN4OS/c1-2-23-15-5-3-4-13(10-15)16-20-21-17(22(16)19)24-11-12-6-8-14(18)9-7-12/h3-10H,2,11,19H2,1H3

InChI Key

PLOXVVGCOLXDLH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a similar nucleophilic substitution reaction using 3-ethoxybenzyl chloride.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Biological Activity

The compound 3-[(4-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a member of the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C17H17BrN4OS
  • Molecular Weight : 405.3 g/mol
  • Structural Features : The compound features a triazole ring, a bromophenyl group, and an ethoxyphenyl substituent, which may contribute to its biological interactions.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that compounds structurally related to this compound can inhibit the growth of various bacterial strains. For instance:

  • Gram-positive and Gram-negative bacteria : The compound has demonstrated effectiveness against multiple strains, suggesting broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. In particular:

  • Cytotoxicity Studies : Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, a study found that certain triazole derivatives exhibited selective cytotoxicity against melanoma cells .
  • Mechanism of Action : The mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cells. The specific pathways activated by this compound warrant further investigation.

Anti-inflammatory Effects

The compound's potential to modulate inflammatory responses has been explored:

  • Cytokine Modulation : In vitro studies using peripheral blood mononuclear cells (PBMC) revealed that related triazole derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests a possible role in managing inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Evaluation of New Triazole DerivativesCompounds structurally similar to this compound showed low toxicity in PBMC cultures while inhibiting TNF-α production by up to 60% at certain concentrations .
Anticancer Activity in MelanomaA derivative exhibited selective cytotoxicity on melanoma cells with a notable reduction in melanin production and induction of S-phase arrest .
Antimicrobial ScreeningBroad-spectrum activity against both Gram-positive and Gram-negative bacteria was confirmed for several triazole derivatives.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Compound Name Substituents (Positions) Key Features Biological Activity Reference
Target Compound 3-(4-Bromophenylmethylthio), 5-(3-ethoxyphenyl), 4-amine Balanced hydrophobicity, H-bonding capability Not reported in evidence
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole 3-(4-Bromobenzyl), 5-(thiophen-2-yl) Enhanced π-π stacking (thiophene); moderate antimicrobial activity Antimicrobial (Gram+, fungi)
3-(2-Bromophenyl)-4-substituted triazole thiones 3-(2-Bromophenyl), 5-thione Electron-withdrawing thione; improved antioxidant activity Antioxidant, antimicrobial
4-(4-Bromophenyl)-5-phenyl triazole thiol 4-(4-Bromophenyl), 5-phenyl, 3-thiol Thiol group for redox activity; S-alkylation potential Anticancer (in silico)
5-(3,4,5-Trimethoxyphenyl)-triazole derivatives 3-(3,4,5-Trimethoxyphenyl) High steric bulk; enhanced DNA intercalation (hypothesized) Cytotoxic

Key Observations :

  • Ethoxy vs. Thiophene/Methoxy : The 3-ethoxyphenyl group offers moderate solubility compared to hydrophobic thiophene () or rigid methoxy groups ().
  • Amine vs. Thione/Thiol : The 4-amine group enhances hydrogen-bonding capacity relative to thione/thiol derivatives, which may prioritize redox interactions .

Key Observations :

  • The target compound’s synthesis likely involves S-alkylation or cyclization steps similar to and but may lack the efficiency of microwave-assisted methods ().
  • Yields for triazole derivatives generally range from 60–90%, depending on substituent complexity and reaction conditions.

Key Observations :

  • Antimicrobial Potency : Thiophene-containing derivatives () show superior activity compared to thione analogues (). The target compound’s 3-ethoxyphenyl group may enhance Gram-negative activity due to increased membrane permeability.
Physicochemical Properties

Critical properties influenced by substituents:

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
Target Compound ~3.5 ~0.1 (aqueous) Not reported
3-(4-Bromobenzyl)-thiophene 4.2 <0.05 180–185
3-(2-Bromophenyl)-thione 3.8 0.2 (DMSO) 210–215
Schiff base derivative 2.9 0.3 (DMF/water) 160–165

Key Observations :

  • The target compound’s 3-ethoxyphenyl group likely reduces LogP compared to thiophene derivatives, improving aqueous solubility marginally.
  • Amine groups (as in the target) typically enhance solubility relative to thiones or bromine-heavy analogues.

Q & A

Q. Q1. What are the recommended synthetic methodologies for preparing 3-[(4-bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine?

Answer: The synthesis of this triazole derivative typically involves multi-step reactions. A common approach includes:

Cyclocondensation : Reacting thiosemicarbazide derivatives with appropriate carbonyl-containing precursors to form the triazole core .

Substitution reactions : Introducing the 4-bromobenzylthio group via nucleophilic substitution under alkaline conditions. Microwave-assisted synthesis can enhance reaction efficiency and yield compared to conventional heating .

Purification : Column chromatography or recrystallization using polar aprotic solvents (e.g., ethanol or DMF) to isolate the final product .

Q. Q2. How can the structure of this compound be confirmed experimentally?

Answer: Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions, particularly distinguishing between the 3- and 5-substituted triazole rings .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Elemental analysis : Validate stoichiometry of C, H, N, and S .

Advanced Research Questions

Q. Q3. How can researchers optimize the synthetic yield of this compound when scaling up for pharmacological studies?

Answer: Critical factors for optimization:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature control : Microwave synthesis reduces reaction time (e.g., 30–60 minutes at 120–150°C) while maintaining yield .
  • Catalyst use : Base catalysts (e.g., K2_2CO3_3) enhance nucleophilic substitution efficiency for the bromophenylthio group .
  • Yield tracking : Monitor intermediates via TLC and adjust stoichiometry of reactive groups (e.g., thiols and halides) to avoid side products .

Q. Q4. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Answer: Contradictions often arise from:

  • Tautomerism : The 1,2,4-triazole ring can exhibit tautomeric shifts, altering proton environments. Use deuterated solvents (e.g., DMSO-d6_6) and variable-temperature NMR to stabilize specific tautomers .
  • Steric hindrance : Bulky substituents (e.g., 3-ethoxyphenyl) may restrict rotation, causing unexpected splitting. Compare experimental data with DFT-calculated 1^1H NMR spectra for validation .
  • Impurity identification : Employ HPLC-MS to detect trace byproducts (e.g., des-bromo derivatives) that may skew interpretations .

Q. Q5. What computational strategies are effective in predicting the biological activity of this triazole derivative?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Focus on the triazole core’s hydrogen-bonding capacity and the bromophenyl group’s hydrophobic interactions .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with antimicrobial IC50_{50} data from analogues .
  • ADMET prediction : Tools like SwissADME assess bioavailability, emphasizing the ethoxyphenyl group’s impact on lipophilicity (logP) .

Q. Q6. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

Answer:

  • Single-crystal X-ray diffraction : Determine bond lengths/angles to confirm the triazole ring’s planarity and substituent orientations. For example, the 4-bromophenylthio group may adopt a perpendicular orientation relative to the triazole plane to minimize steric clashes .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···Br contacts) influencing crystal packing .

Q. Q7. What strategies mitigate challenges in reproducibility during biological assays (e.g., antifungal activity)?

Answer:

  • Standardize protocols : Use CLSI guidelines for broth microdilution assays to ensure consistent inoculum size and incubation conditions .
  • Control for solubility : Prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation in aqueous media .
  • Validate target engagement : Combine MIC data with enzymatic inhibition assays (e.g., lanosterol 14α-demethylase activity for antifungals) .

Data Interpretation and Contradiction Analysis

Q. Q8. How should researchers address discrepancies between theoretical and experimental logP values?

Answer: Discrepancies often stem from:

  • Solvation effects : Experimental logP (e.g., shake-flask method) accounts for solvent interactions, while computational tools (e.g., ChemAxon) assume idealized conditions. Compare multiple methods (e.g., HPLC retention time vs. calculation) .
  • Tautomeric states : The triazole’s tautomeric form in solution (e.g., 1H vs. 4H) alters hydrophobicity. Use pH-adjusted solvents to stabilize a single tautomer .

Q. Q9. What experimental controls are essential when evaluating structure-activity relationships (SAR) for this compound?

Answer:

  • Positive controls : Include known inhibitors (e.g., fluconazole for antifungal assays) to benchmark activity .
  • Scaffold controls : Synthesize and test the unsubstituted triazole core to isolate the contribution of the bromophenyl and ethoxyphenyl groups .
  • Counter-screening : Assess selectivity against related targets (e.g., human CYP enzymes) to rule off-target effects .

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